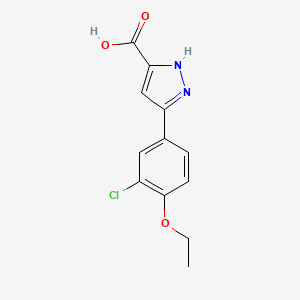

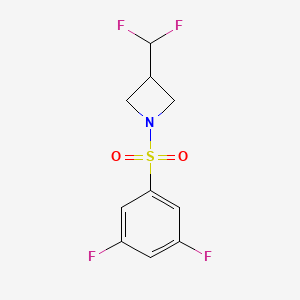

![molecular formula C25H24FN5O3 B2494892 8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899987-90-7](/img/structure/B2494892.png)

8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to the class of imidazo[2,1-f]purines, a subset of purine analogs known for their diverse biological activities. Purine derivatives have been extensively studied for their pharmacological potentials, including but not limited to, their roles as antidepressant and anxiolytic agents, as well as their receptor affinity and inhibitory activities against various enzymes.

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine derivatives often involves the alkylation of purine nucleosides, starting from simple purine bases or nucleosides that undergo various chemical transformations. For example, Zagórska et al. (2016) described the synthesis of a series of fluorophenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, showcasing the steps involved in introducing functional groups that contribute to the compound's biological activity (Zagórska et al., 2016).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine derivatives, including the compound of interest, features a purine core that is modified with various substituents. These modifications significantly impact the compound's electronic properties, intermolecular interactions, and biological activities. Studies like those by Shukla et al. (2020) have provided insights into the intermolecular interactions present in similar compounds, helping to understand their stability and reactivity patterns (Shukla et al., 2020).

Chemical Reactions and Properties

Imidazo[2,1-f]purine derivatives participate in various chemical reactions, largely influenced by their functional groups. For instance, the presence of fluorobenzyl and ethoxyphenyl groups could affect the compound's reactivity towards nucleophiles and electrophiles, as well as its participation in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activities.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their pharmacokinetic profiles. The crystal structure, elucidated through techniques like X-ray diffraction, provides valuable information on the compound's solid-state properties and potential intermolecular interactions within the crystal lattice.

Chemical Properties Analysis

The chemical properties of imidazo[2,1-f]purine derivatives, including acidity, basicity, and reactivity, are key to their mechanism of action. These properties are influenced by the electronic configuration of the purine core and the substituents attached to it. Studies have shown that modifications at specific positions of the purine ring can significantly alter these chemical properties, affecting the compound's biological activity and receptor affinity.

For further detailed studies and insights into the synthesis, structure, and properties of imidazo[2,1-f]purine derivatives, the following references provide a comprehensive overview:

- (Zagórska et al., 2016)

- (Shukla et al., 2020)

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study by Zagórska et al. (2016) focused on the synthesis and evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research aimed at identifying potent receptor ligands with potential antidepressant and anxiolytic applications, demonstrating the compound's role in mental health research (Zagórska et al., 2016).

Antiviral Activity

The work by Kim et al. (1978) explored the first chemical synthesis of certain imidazo[1,2-a]-s-triazine nucleosides and nucleotides, testing their activity against various viruses. This highlights the compound's potential in developing antiviral medications (Kim et al., 1978).

Antimycobacterial Activity

Miranda and Gundersen (2009) designed and synthesized 4-substituted 1-(p-methoxybenzyl)imidazoles, mimicking structures of potent antimycobacterial agents. Their target compounds showed in vitro antimycobacterial activity, suggesting the compound's utility in tackling mycobacterial infections (Miranda & Gundersen, 2009).

N-Heterocyclic Carbene Precursors

Hobbs et al. (2010) investigated compounds with imidazolidine-4,5-dione skeletons for their potential as N-heterocyclic carbene (NHC) precursors, demonstrating the compound's relevance in catalysis and material science (Hobbs et al., 2010).

Eigenschaften

IUPAC Name |

6-(2-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O3/c1-5-34-20-9-7-6-8-19(20)30-15(2)16(3)31-21-22(27-24(30)31)28(4)25(33)29(23(21)32)14-17-10-12-18(26)13-11-17/h6-13H,5,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRPZOCYEHNNNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2494809.png)

![4-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2494814.png)

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2494816.png)

![N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2494817.png)

![2-Chloro-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]acetamide](/img/structure/B2494824.png)

![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2494829.png)

![N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B2494830.png)

![3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2494832.png)